
N1-(2,3-dimethylphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,3-dimethylphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H29N3O2S and its molecular weight is 375.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2,3-dimethylphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique structural features, including a dimethylphenyl group and a tetrahydrothiophen-piperidine moiety, suggest potential biological activities that merit detailed investigation.
The compound's chemical formula is C17H25N3O2, with a molecular weight of approximately 303.4 g/mol. The presence of the oxalamide functional group allows the compound to engage in various interactions with biological targets, such as enzymes and receptors.
The mechanism of action for this compound is hypothesized to involve:
- Hydrogen Bonding: The oxalamide group can form hydrogen bonds with target proteins.
- Hydrophobic Interactions: The aromatic and tetrahydrothiophen groups may enhance hydrophobic interactions, influencing protein conformation and activity.
This dual interaction pattern suggests its potential role in modulating various cellular pathways.
Pharmacological Profile
Research on similar oxalamides indicates that they may exhibit diverse pharmacological effects, including:
- Antinociceptive Activity: Some oxalamides have shown promise in pain relief studies by modulating pain pathways.
- Antidepressant Effects: Compounds with similar structures have demonstrated efficacy in animal models for depression, likely through serotonin receptor modulation.
Case Studies
-
Study on Pain Modulation:
- A study evaluated the analgesic properties of related oxalamides in rodent models. Results indicated that compounds with similar structural motifs significantly reduced pain responses compared to controls, suggesting a potential pathway for this compound to exhibit similar effects.
-
Neuropharmacological Evaluation:
- Another investigation focused on the neuropharmacological effects of related compounds, revealing that certain oxalamides could enhance cognitive functions in animal models. This suggests a potential for cognitive enhancement properties in this compound.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure Features | Notable Activity |
---|---|---|
N1-(2,3-dimethylphenyl)-N2-methyl oxalamide | Dimethylphenyl group | Antinociceptive |
N1-(2,3-dimethylphenyl)-N2-furan oxalamide | Furan group | Neuroprotective |
N1-(2,3-dimethylphenyl)-N2-piperidine oxalamide | Piperidine group | Antidepressant |
常见问题
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N1-(2,3-dimethylphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Intermediate Preparation : Formation of the tetrahydrothiophene-piperidine core via cyclization or substitution reactions.
Oxalamide Coupling : Reacting the intermediate with 2,3-dimethylphenyl isocyanate or chlorooxalate under controlled conditions (e.g., DMF as solvent, 60–80°C).
Purification : Column chromatography or recrystallization to achieve >95% purity.
- Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry to avoid side products like over-alkylation .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the tetrahydrothiophene and piperidine moieties (e.g., δ 2.8–3.2 ppm for piperidine protons) .
- Mass Spectrometry (MS) : Validate molecular weight (expected ~375.5 g/mol) and detect impurities via high-resolution MS .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How is the initial biological activity of this compound screened in academic research?
- Methodological Answer :
- In Vitro Assays : Test against kinase panels or cancer cell lines (e.g., IC50 determination in MCF-7 or HeLa cells).
- Target Engagement : Use fluorescence polarization assays to measure binding affinity to HDACs or other enzymes .
- Dose-Response Curves : Prioritize compounds with sub-micromolar activity for further optimization .
Q. What are the solubility and formulation challenges for this compound in preclinical studies?
- Methodological Answer :
- Solubility Screening : Test in DMSO, PBS, and lipid-based carriers. Adjust pH or use co-solvents (e.g., PEG-400) for improved bioavailability .
- Stability : Monitor degradation under light, humidity, and temperature (25°C vs. 4°C) via accelerated stability studies .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), UV light, and oxidative conditions (H2O2).
- Analytical Monitoring : Track decomposition products via LC-MS and quantify stability-indicating parameters (e.g., t90) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays).
- Purity Verification : Re-analyze compound batches via NMR/HPLC to exclude batch-specific impurities .
- Buffer Optimization : Test activity in varying ionic strengths or co-factor concentrations to identify assay-specific interference .
Q. What computational strategies are employed to model the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in HDAC or kinase active sites.
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .
Q. What strategies improve synthetic yield during scale-up from milligram to gram quantities?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems for exothermic reactions (e.g., oxalamide coupling).
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
Q. How does this compound compare structurally and functionally to its closest analogs?
- Methodological Answer :
- SAR Analysis : Compare substituents on the phenyl and piperidine rings (e.g., 2,3-dimethyl vs. 4-chloro derivatives).
- Bioactivity Profiling : Test analogs in parallel assays to identify critical pharmacophores (e.g., tetrahydrothiophene enhances metabolic stability) .
Q. What experimental approaches identify the compound’s molecular targets in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to capture target proteins.
- CRISPR Screening : Perform genome-wide knockout screens to identify resistance-conferring genes .
属性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-14-4-3-5-18(15(14)2)22-20(25)19(24)21-12-16-6-9-23(10-7-16)17-8-11-26-13-17/h3-5,16-17H,6-13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKXAFUSOBWAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。